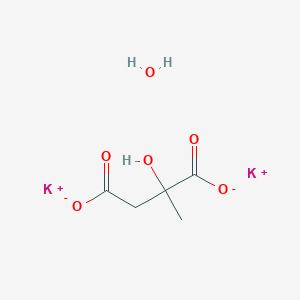

Potassium 2-hydroxy-2-methylsuccinate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dipotassium;2-hydroxy-2-methylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJUJDUIBZISHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6K2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036481 | |

| Record name | Potassium 2-hydroxy-2-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030365-02-6 | |

| Record name | Potassium 2-hydroxy-2-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Potassium 2-hydroxy-2-methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). As an endogenous metabolite found in humans, this compound is of growing interest in the fields of metabolic studies and clinical biomarker discovery.[1][2] Its presence and concentration in biological fluids can be indicative of gut dysbiosis and certain inborn errors of metabolism.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological significance, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its parent acid, 2-hydroxy-2-methylsuccinic acid, are summarized below. Data for the potassium salt is limited, with more extensive experimental data available for the acid form.

Quantitative Data Summary

| Property | This compound | 2-Hydroxy-2-methylsuccinic Acid (Citramalic Acid) |

| Molecular Formula | C₅H₆K₂O₅[4] | C₅H₈O₅ |

| Molecular Weight | 224.29 g/mol (anhydrous)[4], 242.31 g/mol (monohydrate)[5] | 148.11 g/mol |

| IUPAC Name | dipotassium;2-hydroxy-2-methylbutanedioate[4] | 2-hydroxy-2-methylbutanedioic acid |

| CAS Number | 1030365-02-6 (anhydrous)[6] | 597-44-4 (racemic) |

| Appearance | White to off-white solid | White solid |

| Solubility | Water: 250 mg/mL (with sonication)[7][8] | Predicted Water Solubility: 297 g/L |

| Melting Point | Not available | 107 - 111 °C |

| Boiling Point | Not available | 295.2 ± 25.0 °C (Predicted) |

| pKa (Strongest Acidic) | Not applicable | 3.35 (Predicted) |

Biological Significance and Pathways

This compound is the salt of citramalic acid, a key intermediate in the citramalate metabolic pathway . This pathway is primarily found in certain bacteria and plants and is involved in the biosynthesis of isoleucine and various esters.[9] In humans, citramalic acid is considered an endogenous metabolite.[1] Its presence in urine has been linked to the metabolic activity of gut microflora, particularly Saccharomyces species and Propionibacteria.[3] Elevated levels of urinary citramalic acid can be a potential biomarker for intestinal dysbiosis.[1][3]

While not directly involved in classical mammalian cell signaling cascades, its role as a metabolic byproduct that can reflect the state of the gut microbiome makes it relevant for drug development, particularly in the areas of gastroenterology, metabolic disorders, and personalized medicine.

Citramalate Metabolic Pathway

The following diagram illustrates the microbial synthesis of 2-methylsuccinic acid via the citramalate pathway.

Caption: Microbial biosynthetic pathway for 2-methylsuccinic acid via citramalate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis is a two-step process involving the initial production of 2-hydroxy-2-methylsuccinic acid (citramalic acid) via fermentation, followed by its conversion to the dipotassium salt.

Step 1: Enzymatic Synthesis of 2-Hydroxy-2-methylsuccinic Acid via Fermentation

This protocol is adapted from methods for producing citramalate using metabolically engineered E. coli.[10]

Materials:

-

Metabolically engineered E. coli strain expressing a citramalate synthase gene (e.g., cimA from Methanococcus jannaschii).

-

Fermentation medium (e.g., mineral salts medium with glucose as the carbon source).

-

Bioreactor/fermenter.

-

Centrifuge.

-

Filtration apparatus.

Protocol:

-

Inoculation and Growth: Inoculate a seed culture of the engineered E. coli strain in a suitable growth medium and grow overnight. Use this seed culture to inoculate the production-scale fermenter containing the mineral salts medium with a defined concentration of glucose.

-

Fed-Batch Fermentation: Employ a fed-batch strategy with a continuous, growth-limiting feed of glucose to maintain optimal conditions for citramalate production and minimize the formation of byproducts like acetate.[11] Maintain the temperature and pH at optimal levels for the specific E. coli strain (e.g., 37°C, pH 7.0).

-

Harvesting: After the desired fermentation time (e.g., 65-132 hours), harvest the culture broth.[10][11]

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[11]

-

Purification of Citramalic Acid: The supernatant, containing the secreted citramalic acid, can be further purified if necessary using techniques such as filtration and chromatography, although for the subsequent salt formation, the cell-free supernatant may be used directly.

Caption: Workflow for the enzymatic synthesis of citramalic acid.

Step 2: Conversion to this compound

This protocol describes the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide (B78521) to form the dipotassium salt.

Materials:

-

Cell-free supernatant containing 2-hydroxy-2-methylsuccinic acid.

-

Potassium hydroxide (KOH) solution (e.g., 1 M).

-

pH meter.

-

Ethanol (B145695) or Methanol.

-

Rotary evaporator.

-

Vacuum oven.

Protocol:

-

Neutralization: While stirring the solution of 2-hydroxy-2-methylsuccinic acid, slowly add the potassium hydroxide solution. Monitor the pH of the solution continuously. Continue adding the KOH solution until the pH is neutralized (pH ~7.0). As 2-hydroxy-2-methylsuccinic acid is a dicarboxylic acid, two equivalents of KOH will be required per mole of the acid.

-

Precipitation/Crystallization: The potassium salt can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent like ethanol or methanol.[12] Add the solvent until a precipitate is formed.

-

Isolation: Collect the precipitated this compound by filtration. Wash the solid with a small amount of the organic solvent used for precipitation to remove any remaining impurities.

-

Drying: Dry the isolated salt under vacuum to remove residual solvent and water.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of 2-hydroxy-2-methylsuccinic acid in biological samples or fermentation broth.[13]

Instrumentation and Conditions:

-

HPLC System: With a UV-visible detector.

-

Column: A suitable column for organic acid analysis, such as a Sugar SH1011 or KC-811 column.

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 4 mmol/L HClO₄).[13]

-

Flow Rate: 1 mL/min.

-

Column Temperature: 60°C.

-

Detection Wavelength: 210 nm.[13]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Centrifuge the sample to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm filter before injection.

Quantification:

-

Prepare a series of standard solutions of known concentrations of 2-hydroxy-2-methylsuccinic acid.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

4.2.2 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet) and the two diastereotopic protons of the methylene (B1212753) group (an AB quartet or two doublets). The chemical shifts will be influenced by the solvent (typically D₂O for the potassium salt).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carboxylate carbons, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene carbon, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a potassium carboxylate salt is characterized by the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1700 cm⁻¹, respectively). Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected.[11][15]

-

Asymmetric COO⁻ stretch: Typically observed in the region of 1650–1540 cm⁻¹.[11]

-

Symmetric COO⁻ stretch: Typically observed in the region of 1450–1360 cm⁻¹.[11] A broad O-H stretching band around 3400 cm⁻¹ would indicate the presence of water of hydration.

Mass Spectrometry (MS): Analysis of organic acid salts by techniques like Direct Analysis in Real Time (DART) mass spectrometry can be challenging due to their low volatility. However, the addition of a strong acid can convert the salt to its free acid form, which is more amenable to analysis.[16][17] In electrospray ionization (ESI) mass spectrometry, the negative ion mode would be expected to show the deprotonated molecule [M-H]⁻ of the corresponding acid.

Conclusion

This compound is a fundamentally important molecule in the study of metabolism, particularly in the context of the gut microbiome's influence on human health. While detailed experimental data on the potassium salt itself is somewhat limited, established protocols for the synthesis and analysis of its parent acid provide a strong foundation for researchers. The methodologies and data presented in this guide offer a comprehensive starting point for scientists and drug development professionals interested in exploring the properties and potential applications of this endogenous metabolite. Further research into its specific physical properties and potential biological roles in mammals is warranted.

References

- 1. Acetic acid, potassium salt [webbook.nist.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H6K2O5 | CID 16211775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium citramalate monohydrate | C5H8K2O6 | CID 71311543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (±)-Potassium citramalate monohydrate ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Effects of organometals on cellular signaling. I. Influence of metabolic inhibitors on metal-induced arachidonic acid liberation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Potassium 2-hydroxy-2-methylsuccinate: Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is the potassium salt of 2-hydroxy-2-methylsuccinic acid. This organic compound is recognized as an endogenous metabolite found in a variety of organisms, from microbes to plants.[1][2][3] Its structural similarity to malic acid, with the addition of a methyl group, places it within the family of alpha-hydroxy acids. This guide provides a comprehensive overview of the discovery, isolation from natural sources, and methods for the synthesis of this compound, with a focus on the technical details relevant to research and development.

Discovery and Natural Occurrence

The parent compound, 2-hydroxy-2-methylsuccinic acid (citramalic acid), was first isolated from the peel of apples in 1954, establishing its presence in the plant kingdom.[2][4] It has since been identified in other fruits, such as the pitaya (dragon fruit), and is known to be a metabolite in various microorganisms, including yeast (e.g., Saccharomyces cerevisiae) and bacteria (e.g., Propionibacterium acnes).[1][2][5] In these organisms, it plays a role in metabolic pathways, including the C5-branched dibasic acid metabolism pathway.[2]

Isolation from Natural Sources

The isolation of 2-hydroxy-2-methylsuccinate from natural sources typically involves extraction and chromatographic separation. While a detailed, standardized protocol is not universally established, the general procedure follows established methods for organic acid extraction from plant material.

General Experimental Protocol for Isolation from Plant Material (e.g., Apple Peels)

-

Sample Preparation: Fresh plant material (e.g., apple peels) is homogenized to a fine pulp.

-

Extraction: The homogenized sample is extracted with a suitable solvent to isolate the organic acids. Common methods include:

-

Solvent Extraction: Using 80% ethanol (B145695) or a slightly acidic aqueous solution (e.g., 0.2% metaphosphoric acid) with ultrasonication to aid in cell disruption and extraction.[5]

-

Ion Exchange Extraction: Employing a strongly acidic cation exchanger mixed with the sample before water extraction to effectively isolate organic acids, including those present as salts.

-

-

Purification: The crude extract is centrifuged and filtered to remove solid debris. Further purification can be achieved through solid-phase extraction (SPE) to remove interfering compounds like pigments and sugars.

-

Chromatographic Separation: The purified extract is then subjected to high-performance liquid chromatography (HPLC) for the separation and isolation of 2-hydroxy-2-methylsuccinic acid. An octadecylsilica (C18) column is often used with a gradient elution of a mobile phase consisting of acidified water and an organic solvent like acetonitrile.[6]

-

Salt Formation: To obtain this compound, the isolated acid is neutralized with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521), followed by crystallization or lyophilization.

Synthesis of this compound

Both chemical and biosynthetic methods have been developed for the production of 2-hydroxy-2-methylsuccinic acid.

Chemical Synthesis

Chemical synthesis provides a route to 2-hydroxy-2-methylsuccinic acid from simple precursors. One patented method involves the oxidation of 3-methyl-3-buten-1-ol (B123568).[7]

-

Reaction Setup: A mixture of nitric acid and nitrogen dioxide is prepared in a reaction vessel.

-

Oxidation: 3-methyl-3-buten-1-ol is added to the nitric acid solution at a controlled temperature (e.g., 50°C).[7]

-

Isolation of the Acid: After the reaction is complete, the crude 2-hydroxy-2-methylsuccinic acid is isolated by evaporation of the solvent.[7]

-

Purification: The crude acid is purified by crystallization from a suitable solvent, such as ethyl acetate.[7]

-

Potassium Salt Formation: The purified acid is dissolved in a suitable solvent (e.g., water or ethanol) and neutralized with a molar equivalent of potassium hydroxide. The resulting potassium salt can then be isolated by evaporation of the solvent and subsequent recrystallization. A general method for preparing potassium salts of dicarboxylic acids involves dissolving the acid and potassium hydroxide in water, followed by the addition of a less polar solvent like methanol (B129727) to induce precipitation, and then recrystallization.[3]

Biosynthesis

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising method for the large-scale production of 2-hydroxy-2-methylsuccinic acid. This approach leverages the enzymatic condensation of pyruvate (B1213749) and acetyl-CoA.

The core of the biosynthetic pathway is the enzyme citramalate synthase (CimA), which catalyzes the conversion of pyruvate and acetyl-CoA to (R)-citramalate.[8] To enhance the production of citramalate, metabolic engineering strategies often involve the knockout of competing pathways, such as those leading to the formation of citrate (B86180) and acetate.[9][10]

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆K₂O₅ |

| Molecular Weight | 224.29 g/mol |

| Appearance | White solid |

| CAS Number | 1030365-02-6 |

| Parent Acid (Citramalic Acid) | |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| Melting Point | 107-111 °C |

Data sourced from PubChem and other chemical databases.[7][10]

Microbial Production Titers

| Engineered Strain | Carbon Source | Fermentation Time (h) | Titer (g/L) | Yield (g/g) | Reference |

| E. coli MEC568/pZE12-cimA | Glycerol | 132 | > 31 | > 0.50 | [9] |

| Engineered E. coli | Glucose | 65 | > 80 | - | [11] |

| Engineered E. coli | Glucose | 80 | 110.2 | 0.4 | [12] |

Analytical Methods

The quantification of 2-hydroxy-2-methylsuccinic acid in biological samples is typically performed using HPLC coupled with a UV detector or mass spectrometry (MS).

HPLC Method for Quantification

-

Column: A C18 reverse-phase column (e.g., Shim-packVP-ODSC18, 5 µm, 4.6 mm × 150 mm).[5]

-

Mobile Phase: 0.2% metaphosphoric acid in water.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detector at 210 nm.

-

Quantification: Based on a standard curve generated from pure 2-hydroxy-2-methylsuccinic acid.

Biological Significance and Applications

As an endogenous metabolite, 2-hydroxy-2-methylsuccinate is involved in cellular metabolism. Its presence in urine can be an indicator of yeast or anaerobic bacteria overgrowth in the gut.[1] In industrial biotechnology, it is a valuable platform chemical. It can be converted to methacrylic acid, a precursor for the production of polymers like polymethyl methacrylate (B99206) (Plexiglas).[6][11]

Conclusion

This compound, a naturally occurring organic salt, has garnered interest due to its role in metabolism and its potential as a bio-based chemical precursor. While its initial discovery was through isolation from natural sources, modern biosynthetic methods using metabolically engineered microorganisms offer a promising route for its large-scale production. The detailed understanding of its synthesis and biological pathways provides a solid foundation for further research and development in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. The isolation of l-citramalic acid from the peel of the apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105601503A - Preparation method of potassium succinate complex - Google Patents [patents.google.com]

- 4. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. (±)-2-hydroxy-2-methylsuccinic acid CAS#: 597-44-4 [chemicalbook.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C5H6K2O5 | CID 16211775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is an endogenous metabolite found across various biological systems, including plants, microorganisms, and humans. As a C5 branched-chain dicarboxylic acid, it plays a role in primary metabolism and has garnered interest for its potential applications in biotechnology and as a precursor for chemical synthesis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various organisms, its biosynthetic pathway, and methodologies for its detection, isolation, and quantification.

Natural Occurrence and Quantitative Data

2-Hydroxy-2-methylsuccinic acid, the anionic component of this compound, has been identified in a range of natural sources. While its potassium salt form is often used in commercial preparations for solubility and stability, in biological systems, it primarily exists as the citramalate anion. The following tables summarize the available quantitative data on the concentration of citramalate in various natural and engineered biological systems.

Table 1: Concentration of 2-Hydroxy-2-methylsuccinate in Plants

| Plant Source | Tissue | Concentration | Reference(s) |

| Apple (Malus × domestica) | Peel | 1.24–37.8 mg/100g wet weight | [1] |

| Apple (Malus × domestica) | Fruit | 0.138–1.033 mg/100g wet weight | [1] |

| Apple (Malus × domestica) | Ripe Fruit | Increased approximately 120-fold during ripening | [2] |

Table 2: Production of 2-Hydroxy-2-methylsuccinate in Engineered Microorganisms

| Microorganism | Genetic Modification | Culture Conditions | Titer | Reference(s) |

| Saccharomyces cerevisiae | Engineered with citramalate synthase | Batch culture | 16.5 mM | [3] |

| Issatchenkia orientalis | Engineered with citramalate synthase | Batch fermentation | 2.0 g/L | [4] |

| Escherichia coli | Engineered with citramalate synthase | Fed-batch fermentation | >80 g/L | [5][6] |

| Escherichia coli | Engineered with citramalate synthase and other modifications | Fed-batch fermentation | 110.2 g/L | [7] |

Biosynthetic Pathway

In both plants and microorganisms, 2-hydroxy-2-methylsuccinate is synthesized via the citramalate pathway. This pathway serves as an alternative route for the biosynthesis of isoleucine and is initiated by the condensation of pyruvate (B1213749) and acetyl-CoA. The key enzyme in this pathway is citramalate synthase (CMS). In plants like apples, this pathway has been shown to contribute to the formation of important aroma compounds.[2][8]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 2-hydroxy-2-methylsuccinate from natural sources. These protocols are based on established methods for organic acid analysis and may require optimization for specific matrices.

Extraction from Plant Material

This protocol is adapted from methods for extracting organic acids from plant tissues.

-

Sample Preparation: Freeze fresh plant material (e.g., apple peel or fruit) in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

To approximately 1 g of powdered plant material, add 10 mL of 80% ethanol (B145695).

-

Vortex thoroughly and incubate at 60°C for 20 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% ethanol.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 1-2 mL) for subsequent analysis.

Extraction from Yeast Cells

This protocol outlines a method for extracting intracellular metabolites from Saccharomyces cerevisiae.

-

Cell Harvesting: Centrifuge a known volume of yeast culture at 5,000 x g for 5 minutes at 4°C.

-

Quenching: Rapidly quench metabolic activity by resuspending the cell pellet in 60% methanol (B129727) pre-chilled to -40°C.

-

Cell Lysis: Disrupt the cells by methods such as bead beating or sonication while maintaining a low temperature.

-

Extraction:

-

Add a chloroform/water mixture to the lysed cells to achieve a final solvent ratio of chloroform:methanol:water (2:5:2).

-

Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Fraction Collection: The upper aqueous-methanolic phase contains the polar metabolites, including organic acids. Carefully collect this phase for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying organic acids in complex biological extracts.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for 2-hydroxy-2-methylsuccinate and an internal standard.

-

Precursor/Product Ions: The specific m/z transitions for 2-hydroxy-2-methylsuccinate would need to be determined using a standard compound. For the deprotonated molecule [M-H]⁻, the precursor ion would be m/z 147.1. Product ions would be generated through collision-induced dissociation.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of non-volatile organic acids requires a derivatization step to increase their volatility.

-

Derivatization:

-

Dry the extract completely under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).

-

Heat the mixture at 70°C for 1 hour to ensure complete derivatization.

-

-

Chromatographic Separation:

-

Column: A non-polar column, such as a DB-5MS, is typically used.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the derivatized analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification of the characteristic ions of the derivatized 2-hydroxy-2-methylsuccinate.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

Conclusion

This compound is a naturally occurring metabolite with a confirmed presence in plants and microorganisms, and it is recognized as a human metabolite. Its biosynthesis via the citramalate pathway is a key metabolic route. While quantitative data in natural, non-engineered systems are still somewhat limited, robust analytical methods exist for its detection and quantification. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further investigation into the roles and applications of this intriguing compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of citramalate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

The Role of Potassium 2-Hydroxy-2-Methylsuccinate in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, the potassium salt of 2-hydroxy-2-methylsuccinic acid, is an endogenous metabolite more commonly known in its anionic form, citramalate (B1227619). While initially identified in microorganisms and plants, recent research has highlighted its presence and functional importance in mammalian systems, including humans. This technical guide provides a comprehensive overview of the metabolic roles of citramalate, detailing its biosynthesis, degradation, and the key enzymes involved. It is intended to serve as a resource for researchers investigating metabolic pathways, scientists exploring new therapeutic targets, and professionals in drug development.

Core Metabolic Pathways Involving Citramalate

Citramalate is a C5-dicarboxylic acid that serves as an intermediate in several metabolic pathways across different domains of life. Its core functions range from amino acid biosynthesis in bacteria to itaconate detoxification in mammals.

Biosynthesis of Citramalate

The primary route for citramalate synthesis is the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CimA).

-

Reaction: Pyruvate + Acetyl-CoA → (R)- or (S)-Citramalate + CoA

This pathway is a key entry point for C5 metabolism and has been extensively studied, particularly in the context of metabolic engineering for the production of valuable chemicals.[1][3][4] In some plants, like apples, the citramalate pathway contributes to the synthesis of isoleucine and important odor-active esters, especially during ripening.[5][6] The pathway in plants can bypass the typical feedback regulation of amino acid synthesis, allowing for the continuous production of these compounds.[6]

Degradation of Citramalate

In mammals, citramalate is an intermediate in the catabolism of itaconate, an immunomodulatory metabolite. The degradation pathway involves the conversion of citramalate to citramalyl-CoA, which is then cleaved.

-

Activation: Citramalate is activated to (3S)-citramalyl-CoA.

-

Cleavage: (3S)-Citramalyl-CoA is cleaved by the enzyme citramalyl-CoA lyase into acetyl-CoA and pyruvate.[7][8]

This pathway is crucial for detoxifying itaconate, which can be toxic at high concentrations and can interfere with vitamin B12 metabolism.[7][8] The acetyl-CoA and pyruvate produced can then enter central carbon metabolism, such as the TCA cycle and glycolysis.[8]

Quantitative Data

The following tables summarize key quantitative data related to citramalate metabolism from various studies.

Table 1: Enzyme Kinetics

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| Citramalyl-CoA lyase (CLYBL) | Homo sapiens | Malyl-CoA | - | 0.146 s-1 | [10] |

| Citramalyl-CoA lyase (CLYBL) | Homo sapiens | β-methylmalyl-CoA | - | 0.135 s-1 | [10] |

| Citramalyl-CoA lyase (CLYBL) | Homo sapiens | Citramalyl-CoA | - | 0.08 s-1 | [10] |

Table 2: Microbial Production of Citramalate

| Organism | Strain Engineering | Substrate | Titer (g/L) | Yield (g/g) | Reference |

| Escherichia coli | Engineered CimA3.7, ΔldhA, ΔpflB | Glucose | 82 | 0.48 | [1] |

| Escherichia coli | Engineered GltA[F383M] | Glucose | >60 | 0.53 | [11] |

| Escherichia coli | gltA, leuC, ackA knockouts | Glucose | 46 | 0.63 | [3] |

| Escherichia coli | Engineered for 2-methylsuccinic acid production | Glucose | 0.35 (as 2-MSA) | - | [12] |

| Saccharomyces cerevisiae | Engineered CimA3.7 | Glucose | 0.274 | - | [13] |

Experimental Protocols

This section provides an overview of methodologies used in the study of citramalate metabolism.

Citramalate Synthase (CimA) Activity Assay

This assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically.

Principle: CoA-SH + DTNB → TNB-CoA + TNB2- (absorbs at 412 nm)

Procedure:

-

Prepare a reaction mixture containing TES buffer (0.1 M, pH 7.5), acetyl-CoA (1 mM), and pyruvate (1 mM).[14]

-

Initiate the reaction by adding the cell-free extract or purified CimA enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic variants).[14]

-

At specific time points, take aliquots of the reaction mixture and add them to a solution of DTNB (10 mM) in Tris-HCl buffer (0.1 M, pH 8.0).[14]

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of CoA produced using a standard curve.[14]

Quantification of Citramalate by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific method for the quantification of citramalate in biological samples.

Sample Preparation:

-

For microbial cultures, centrifuge the sample to pellet the cells and collect the supernatant.

-

For tissues, homogenize the sample in a suitable solvent and centrifuge to remove debris.

-

Filter the supernatant through a 0.22 µm filter before analysis.

LC-MS Analysis:

-

Chromatography: Use a suitable UPLC or HPLC system, often with a C18 column, for separation. The mobile phase typically consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) gradient.

-

Mass Spectrometry: Employ a mass spectrometer (e.g., triple quadrupole) operating in negative ion mode for detection.

-

Quantification: Use a standard curve of known citramalate concentrations to quantify the amount in the samples.[5]

Role in Human Health and Disease

The citramalate pathway has significant implications for human health, primarily through its connection to itaconate metabolism and vitamin B12.

-

Itaconate Detoxification: As mentioned, the degradation of itaconate proceeds through citramalyl-CoA.[8] Itaconate is produced by immune cells during inflammation and has antimicrobial and immunomodulatory functions. However, high levels can be toxic. The citramalyl-CoA lyase (CLYBL) pathway is essential for detoxifying itaconate.[7][8]

-

Vitamin B12 Metabolism: A loss-of-function polymorphism in the CLYBL gene has been associated with reduced levels of circulating vitamin B12.[10] This is thought to be due to the accumulation of citramalyl-CoA and other upstream metabolites, which can inhibit vitamin B12-dependent enzymes.[8][10]

Conclusion

This compound, or citramalate, is a metabolite with diverse and important roles in cellular metabolism. From its function in bacterial and plant biosynthesis to its critical role in itaconate detoxification and vitamin B12 metabolism in humans, the study of citramalate pathways offers valuable insights into metabolic regulation and its impact on health and disease. The methodologies and data presented in this guide provide a foundation for further research into this fascinating molecule and its potential as a biomarker or therapeutic target.

References

- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]

- 3. Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-hydroxy-2-methylsuccinate, the core component of Potassium 2-hydroxy-2-methylsuccinate. This endogenous metabolite, also known as citramalic acid, is of increasing interest in various scientific fields. This document outlines the key experimental protocols and presents the corresponding data in a structured format to facilitate understanding and further research.

Chemical and Physical Properties

The fundamental properties of 2-hydroxy-2-methylsuccinic acid are summarized in the table below. These data are crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| CAS Number | 597-44-4 |

| Melting Point | 119 °C |

| Boiling Point | 295.2 ± 25.0 °C (Predicted) |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.65 ± 0.28 (Predicted) |

| Appearance | White to off-white solid |

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques are paramount in the definitive identification and structural elucidation of organic molecules. Below are the key spectroscopic data for 2-hydroxy-2-methylsuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (500 MHz, D₂O, 298K)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.68 | d | 1H | H-3a |

| 2.54 | d | 1H | H-3b |

| 1.32 | s | 3H | -CH₃ |

¹³C NMR Spectral Data (125 MHz, D₂O, 298K)

| Chemical Shift (ppm) | Assignment |

| 181.3 | C-4 (COOH) |

| 178.9 | C-1 (COOH) |

| 73.1 | C-2 (C-OH) |

| 46.5 | C-3 (-CH₂-) |

| 24.9 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) |

| 147.0 [M-H]⁻ | Varies | 129.0, 101.0, 87.0, 85.0, 73.0, 59.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key analytical techniques used in the structural elucidation of 2-hydroxy-2-methylsuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-hydroxy-2-methylsuccinic acid.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

Data Acquisition:

-

Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of 2-hydroxy-2-methylsuccinic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS System and Conditions:

-

LC System: Shimadzu LCMS-8040 or a comparable system.

-

Column: InertSustain C18 (150 mm × 2.1 mm, 3 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure proper separation (e.g., start with a low percentage of B and gradually increase).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

Biosynthetic Pathway of Citramalate (B1227619)

2-Hydroxy-2-methylsuccinate (citramalate) is synthesized in various organisms through a specific metabolic pathway. Understanding this pathway is crucial for researchers in drug development and metabolic engineering.

Figure 1. Biosynthesis of citramalate from pyruvate and acetyl-CoA.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel or isolated compound follows a logical progression of experiments.

Figure 2. General workflow for the structural elucidation of an organic compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics. While comprehensive, this document does not contain specific experimental data for this compound, as the detailed published data primarily pertains to its parent acid. Furthermore, to the best of our knowledge, a crystal structure for this compound has not been reported in the publicly available literature.

An In-depth Technical Guide to the Chemical Synthesis of Potassium 2-hydroxy-2-methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Potassium 2-hydroxy-2-methylsuccinate, a significant endogenous metabolite. The primary focus of this document is a well-established synthetic route involving the Reformatsky reaction to construct the carbon skeleton of the parent acid, 2-hydroxy-2-methylsuccinic acid (also known as citramalic acid), followed by hydrolysis and subsequent neutralization to yield the desired potassium salt.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step process:

-

Reformatsky Reaction: The core of the synthesis involves the reaction of an α-ketoester, specifically ethyl pyruvate (B1213749), with an α-haloester, such as ethyl bromoacetate (B1195939), in the presence of activated zinc metal. This reaction forms the corresponding β-hydroxy diester, diethyl 2-hydroxy-2-methylsuccinate. The Reformatsky reaction is advantageous as the organozinc reagent is less reactive than Grignard or organolithium reagents, preventing self-condensation of the ester.

-

Hydrolysis: The resulting diester is then subjected to hydrolysis, typically under basic conditions, to convert both ester functionalities into carboxylate groups, yielding 2-hydroxy-2-methylsuccinic acid.

-

Neutralization: Finally, the purified 2-hydroxy-2-methylsuccinic acid is neutralized with a stoichiometric amount of potassium hydroxide (B78521) to afford the target compound, this compound.

This synthetic approach is reliable and provides good yields of the final product.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-hydroxy-2-methylsuccinate via Reformatsky Reaction

This procedure details the formation of the β-hydroxy diester intermediate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Zinc dust, activated | 65.38 | 6.54 g | 0.10 |

| Iodine | 253.81 | 0.25 g | 0.001 |

| Toluene (B28343), anhydrous | 92.14 | 100 mL | - |

| Ethyl bromoacetate | 167.00 | 16.7 g (11.1 mL) | 0.10 |

| Ethyl pyruvate | 116.12 | 11.6 g (11.2 mL) | 0.10 |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | 58.44 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (6.54 g) and a crystal of iodine.

-

The flask is gently heated under a nitrogen atmosphere to sublime the iodine, activating the zinc surface. The flask is then cooled to room temperature.

-

Anhydrous toluene (50 mL) is added to the flask.

-

A mixture of ethyl pyruvate (11.6 g) and ethyl bromoacetate (16.7 g) in anhydrous toluene (50 mL) is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

After the initial exothermic reaction subsides, the reaction mixture is heated to 90°C for 2 hours to ensure complete reaction.

-

The reaction mixture is then cooled to 0°C in an ice bath.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl 2-hydroxy-2-methylsuccinate.

-

The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl 2-hydroxy-2-methylsuccinate

This step converts the diester to the dicarboxylic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Diethyl 2-hydroxy-2-methylsuccinate | 204.22 | 20.4 g | 0.10 |

| Potassium hydroxide | 56.11 | 16.8 g | 0.30 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric acid | 36.46 | As needed | - |

| Ethyl acetate (B1210297) | 88.11 | As needed | - |

Procedure:

-

A solution of potassium hydroxide (16.8 g) in water (100 mL) is prepared in a round-bottom flask.

-

Diethyl 2-hydroxy-2-methylsuccinate (20.4 g) is added to the potassium hydroxide solution.

-

The mixture is heated under reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and then acidified to pH ~2 with concentrated hydrochloric acid.

-

The aqueous solution is then extracted with ethyl acetate (4 x 75 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-hydroxy-2-methylsuccinic acid as a solid.

-

The crude product can be recrystallized from hot water or a suitable organic solvent system.

Step 3: Preparation of this compound

This final step yields the target potassium salt.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 2-hydroxy-2-methylsuccinic acid | 148.11 | 14.8 g | 0.10 |

| Potassium hydroxide | 56.11 | 11.2 g | 0.20 |

| Deionized water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

2-hydroxy-2-methylsuccinic acid (14.8 g) is dissolved in a minimal amount of deionized water.

-

In a separate beaker, potassium hydroxide (11.2 g) is dissolved in a minimal amount of deionized water.

-

The potassium hydroxide solution is slowly added to the stirred solution of the diacid. The reaction is exothermic and should be controlled with an ice bath if necessary. The pH of the solution should be monitored and adjusted to neutral (pH ~7).

-

The resulting solution is concentrated under reduced pressure to a smaller volume.

-

Ethanol is added to the concentrated aqueous solution to precipitate the potassium salt.

-

The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol.

-

The product, this compound, is dried in a vacuum oven.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Diethyl 2-hydroxy-2-methylsuccinate | Ethyl pyruvate, Ethyl bromoacetate | Zinc, Iodine | Toluene | 70-85 |

| 2 | 2-hydroxy-2-methylsuccinic acid | Diethyl 2-hydroxy-2-methylsuccinate | Potassium hydroxide | Water | 85-95 |

| 3 | This compound | 2-hydroxy-2-methylsuccinic acid | Potassium hydroxide | Water/Ethanol | >95 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization of Synthesis and Workflows

Overall Synthetic Pathway

References

Spectroscopic Characterization of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Potassium 2-hydroxy-2-methylsuccinate (also known as potassium citramalate). Due to the limited availability of direct experimental spectra for the potassium salt, this document focuses on the detailed spectroscopic analysis of its parent compound, 2-hydroxy-2-methylsuccinic acid (citramalic acid), and outlines the expected spectral characteristics of the corresponding potassium salt based on established principles. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development.

Introduction

This compound is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid, an intermediate in certain metabolic pathways. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and development. This document compiles and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate these processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. As the potassium ions in this compound are NMR-inactive and do not significantly influence the chemical shifts of the carbon and proton nuclei in the organic anion, the NMR data for 2-hydroxy-2-methylsuccinic acid (citramalic acid) serves as a direct and reliable reference.

¹H NMR Data for 2-hydroxy-2-methylsuccinic acid

The ¹H NMR spectrum of 2-hydroxy-2-methylsuccinic acid is characterized by signals corresponding to the methyl and methylene (B1212753) protons. The chemical shifts can vary slightly depending on the solvent and pH.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Solvent/Frequency | Reference |

| -CH₃ | 1.314 | Singlet | D₂O / 500 MHz | [1] |

| -CH₂- | 2.415, 2.720 | Doublet of Doublets (AB system) | D₂O / 500 MHz | [1] |

Note: The methylene protons (-CH₂-) are diastereotopic and appear as an AB quartet, which can sometimes be simplified to two doublets.

¹³C NMR Data for 2-hydroxy-2-methylsuccinic acid

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) | Solvent | Reference |

| -CH₃ | 27.94 | D₂O | [1] |

| -CH₂- | 49.30 | D₂O | [1] |

| C-OH (quaternary) | 77.07 | D₂O | [1] |

| -COOH (C1) | 182.58 | D₂O | [1] |

| -COOH (C4) | 185.88 | D₂O | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show significant differences from that of its parent acid, primarily due to the conversion of the carboxylic acid groups (-COOH) to carboxylate groups (-COO⁻ K⁺).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Characteristic Wavenumber (cm⁻¹) for 2-hydroxy-2-methylsuccinic acid |

| O-H (alcohol) | Stretching | ~3400 (broad) | ~3400 (broad) |

| C-H (alkane) | Stretching | ~2950-2850 | ~2950-2850 |

| C=O (carboxylate) | Asymmetric Stretching | ~1650-1550 (strong) | - |

| C=O (carboxylate) | Symmetric Stretching | ~1450-1360 (strong) | - |

| O-H (carboxylic acid) | Stretching | Absent | ~3300-2500 (very broad) |

| C=O (carboxylic acid) | Stretching | Absent | ~1730-1700 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound, the analysis would typically be performed on the 2-hydroxy-2-methylsuccinate anion.

Electrospray ionization (ESI) in negative ion mode is a suitable technique for this analysis. The expected mass spectrum would show a prominent peak for the [M-H]⁻ ion of the parent acid.

| Ion | Formula | Calculated m/z | Comments |

| [C₅H₇O₅]⁻ | C₅H₇O₅ | 147.0299 | Deprotonated 2-hydroxy-2-methylsuccinic acid.[5] |

| [C₅H₆O₅K]⁻ | C₅H₆O₅K | 185.9878 | Adduct with one potassium, minus two protons. |

Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. Therefore, generalized procedures for a solid organic sample are provided below.

NMR Spectroscopy (General Protocol)

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup : Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition : Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (General Protocol - ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup : Ensure the ATR crystal is clean before sample placement. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing : The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (General Protocol - ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., water/methanol or water/acetonitrile), often with a small amount of a volatile acid or base to aid ionization.

-

Instrument Setup : Infuse the sample solution directly into the electrospray ionization source or introduce it via a liquid chromatography system.

-

Data Acquisition : Set the mass spectrometer to operate in the desired mode (e.g., negative ion mode). Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal. Acquire data over an appropriate mass range.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. By leveraging the comprehensive data available for its parent acid, 2-hydroxy-2-methylsuccinic acid, and applying fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The provided data tables, comparative IR analysis, and generalized experimental protocols offer a solid foundation for further investigation and application in various scientific and industrial settings.

References

Unveiling the Thermodynamic Landscape of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is a salt of citramalic acid, an intermediate in certain metabolic pathways. While its biochemical significance is emerging, a comprehensive public repository of its thermodynamic properties remains elusive. This technical guide consolidates the available physical data for this compound and its parent acid, citramalic acid. In the absence of specific experimental thermodynamic data, this document outlines the established experimental protocols and theoretical approaches that would be employed to determine these crucial parameters. Furthermore, a logical workflow for the experimental determination of key thermodynamic properties is presented visually. This guide serves as a foundational resource for researchers initiating studies on the physicochemical characteristics of this compound, providing a roadmap for future experimental investigations.

Introduction

This compound is an organic salt with potential applications in various fields, including as a precursor for the synthesis of polymers and as a component in biocompatible materials. A thorough understanding of its thermodynamic properties is paramount for process optimization, formulation development, and predicting its behavior in biological systems. Thermodynamic parameters such as enthalpy of formation, entropy, Gibbs free energy, heat capacity, and solubility are critical for designing crystallization processes, assessing stability, and modeling its interactions in solution.

Despite its relevance, a detailed experimental investigation into the thermodynamic properties of this compound has not been extensively reported in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a framework for understanding and determining these properties.

Physicochemical Properties

While specific thermodynamic data is limited, some fundamental physical and chemical properties of this compound and its parent compound, citramalic acid, have been reported.

This compound

This compound is also referred to as potassium citramalate or dipotassium (B57713) 2-hydroxy-2-methylbutanedioate. It is commercially available, often as a monohydrate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Synonyms | (±)-Potassium citramalate monohydrate, (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt | |

| Molecular Formula | C₅H₆K₂O₅ (anhydrous) | [1] |

| Molecular Weight | 224.29 g/mol (anhydrous) | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (10 mM) | [1] |

Citramalic Acid

Citramalic acid is the parent dicarboxylic acid from which this compound is derived.

Table 2: Physical Properties of Citramalic Acid

| Property | Value | Source |

| Synonyms | 2-Hydroxy-2-methylbutanedioic acid, 2-Methylmalic acid | [2][3] |

| Molecular Formula | C₅H₈O₅ | [3][4] |

| Molecular Weight | 148.11 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 107 - 111 °C | [5] |

| Solubility | Freely soluble in water and acetone. Soluble in ethyl acetate (B1210297) and ether. Practically insoluble in petroleum ether and benzene. | [3] |

Experimental Protocols for Thermodynamic Property Determination

The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation can be determined using combustion calorimetry .

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Methodology:

-

A pellet of known mass of this compound is placed in the sample holder of a bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen, and placed in a calorimeter vessel containing a known volume of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and K₂O or a corresponding potassium salt).

-

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the enthalpies of phase transitions.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Methodology for Heat Capacity:

-

A baseline is established by running the DSC with empty sample and reference pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

The sample of this compound is then run.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

-

-

Methodology for Phase Transitions (e.g., melting, dehydration):

-

The sample is heated at a constant rate in the DSC.

-

Endothermic or exothermic events, such as melting or decomposition, will appear as peaks in the DSC thermogram.

-

The temperature at the peak maximum provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Solubility

The solubility of this compound in various solvents can be determined using the isothermal equilibrium method .

-

Principle: A saturated solution of the compound is prepared at a constant temperature, and the concentration of the dissolved solute is measured.

-

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a thermostated vessel.

-

The mixture is agitated for a sufficient time to ensure that equilibrium is reached.

-

The solution is allowed to settle, and a sample of the clear supernatant is carefully withdrawn.

-

The concentration of the dissolved salt in the sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

This procedure is repeated at various temperatures to determine the temperature dependence of solubility.

-

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation can be determined from the enthalpy of formation and the standard entropy. It can also be determined from equilibrium constant measurements.

-

Principle: The relationship ΔG° = ΔH° - TΔS° is used.

-

Methodology:

-

Determine the standard enthalpy of formation (ΔfH°) using combustion calorimetry.

-

Determine the standard entropy (S°) from heat capacity measurements down to near absolute zero using adiabatic calorimetry or estimated using statistical mechanics.

-

Calculate the standard Gibbs free energy of formation using the above equation and the standard entropies of the constituent elements in their reference states.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the thermodynamic properties of a solid organic salt like this compound.

References

- 1. (±)-Potassium citramalate monohydrate | 1030365-02-6 | MOLNOVA [molnova.com]

- 2. Citramalic acid - Wikipedia [en.wikipedia.org]

- 3. Citramalic Acid [drugfuture.com]

- 4. Citramalic acid, (-)- | C5H8O5 | CID 439766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical studies, experimental protocols, and data presentation methods essential for its characterization. This guide is designed to be a practical resource for researchers initiating pre-formulation and development studies.

Introduction to Physicochemical Characterization

The successful development of any active pharmaceutical ingredient (API) or research compound hinges on a thorough understanding of its physicochemical properties. For an ionic compound like this compound, solubility and stability are paramount. These parameters influence bioavailability, formulation design, storage conditions, and ultimately, the compound's efficacy and safety. This guide will detail the necessary experimental approaches to build a robust physicochemical profile for this compound.

Solubility Assessment

A comprehensive solubility profile is fundamental to understanding the dissolution and absorption characteristics of a compound. The following sections detail the proposed experimental design for determining the solubility of this compound.

Proposed Experimental Protocols for Solubility Determination

2.1.1. Equilibrium Solubility in Aqueous and Organic Solvents

This experiment aims to determine the saturation solubility of the compound in various pharmaceutically relevant solvents.

-

Materials: this compound, Purified Water (USP), Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

-

Apparatus: Analytical balance, thermostatically controlled shaker or rotator, centrifuge, HPLC-UV or other suitable analytical instrumentation, pH meter.

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Perform the experiment in triplicate for each solvent and temperature.

-

2.1.2. pH-Solubility Profile

This study is crucial for understanding how the solubility of the compound behaves across the physiological pH range.

-

Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Procedure:

-

Determine the equilibrium solubility of this compound in each buffer solution following the protocol outlined in section 2.1.1.

-

Measure the pH of the saturated solution to confirm the final pH.

-

Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

-

Proposed Data Presentation for Solubility

The quantitative data from the solubility studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Data to be generated | Data to be generated |

| Purified Water | 37 | Data to be generated | Data to be generated |

| 0.1 N HCl | 25 | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 37 | Data to be generated | Data to be generated |

| Ethanol | 25 | Data to be generated | Data to be generated |

| Propylene Glycol | 25 | Data to be generated | Data to be generated |

| PEG 400 | 25 | Data to be generated | Data to be generated |

Table 2: pH-Solubility Profile of this compound at 25 °C

| Buffer pH | Final pH of Saturated Solution | Solubility (mg/mL) | Standard Deviation |

| 1.2 | Data to be generated | Data to be generated | Data to be generated |

| 2.0 | Data to be generated | Data to be generated | Data to be generated |

| 4.5 | Data to be generated | Data to be generated | Data to be generated |

| 6.8 | Data to be generated | Data to be generated | Data to be generated |

| 7.4 | Data to be generated | Data to be generated | Data to be generated |

| 9.0 | Data to be generated | Data to be generated | Data to be generated |

| 10.0 | Data to be generated | Data to be generated | Data to be generated |

Stability Assessment

Stability studies are critical for determining the shelf-life, storage conditions, and potential degradation pathways of a compound. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Proposed Experimental Protocols for Stability Studies

3.1.1. Solid-State Stability

This study evaluates the stability of the compound in its solid form under various environmental conditions.

-

Conditions:

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity Stress: Expose the solid compound to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 40°C).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., exposure to a cool white fluorescent lamp and a near-UV lamp).

-

-

Procedure:

-

Store accurately weighed samples of this compound under the specified stress conditions.

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples.

-

Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.

-

3.1.2. Solution-State Stability (Forced Degradation)

This set of experiments investigates the stability of the compound in solution under hydrolytic, oxidative, and photolytic stress.

-

Hydrolytic Conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Neutral: Purified water at room temperature and elevated temperature.

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

-

Oxidative Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Photolytic Conditions: Expose a solution of the compound to light as per ICH Q1B guidelines.

-

Procedure:

-

Prepare solutions of this compound in each of the stress conditions.

-

At various time intervals, take aliquots of the solutions.

-

Neutralize the acidic and basic samples if necessary before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Proposed Data Presentation for Stability

The results of the stability studies should be tabulated to clearly show the degradation profile over time under different conditions.

Table 3: Solid-State Stability of this compound

| Condition | Time (weeks) | Appearance | Purity (%) | Major Degradation Products (%) |